molecular formula C19H20O B8205976 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

Cat. No.: B8205976
M. Wt: 264.4 g/mol
InChI Key: XVOKBXUOZDNQTQ-UHFFFAOYSA-N
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Description

The compound 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol (CAS 2676863-62-8) is a functionalized cyclobuta-indene derivative with a benzyloxy group at position 7, a methyl group at position 1, and a hydroxyl group at position 1. Its molecular formula is C₁₉H₂₀O₂, molecular weight 280.36 g/mol, and it is stored under sealed, dry conditions at 2–8°C to ensure stability . This compound is structurally notable for its fused cyclobutane ring and indene backbone, which confer rigidity and influence its reactivity.

Properties

IUPAC Name

4-methyl-2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-13-10-16-11-15-8-5-9-17(15)19(18(13)16)20-12-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKBXUOZDNQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C1C(=C3CCCC3=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for constructing the cyclobuta[f]indene framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is C19H20OC_{19}H_{20}O with a molecular weight of approximately 280.37 g/mol. Its structure features a cyclobutane ring fused to an indene moiety, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroindene compounds exhibit promising anticancer properties. The unique structural framework of this compound allows for interactions with various biological targets:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : A study demonstrated that similar tetrahydroindene derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

2. Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds with similar structures:

  • Potential Applications : These compounds may protect neuronal cells from oxidative stress and excitotoxicity.
  • Case Study : A related study reported that tetrahydroindene derivatives could enhance neuronal survival in models of neurodegenerative diseases .

The synthesis of this compound can be achieved through various methods including:

  • Wittig Reaction : This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes.
  • Case Study : A successful synthesis was reported using a modified Wittig reaction that yielded high purity and yield of the desired compound .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one (CAS 2676863-61-7)

This ketone analog lacks the methyl and hydroxyl groups present in the parent compound, featuring a ketone at position 1 instead. Key differences include:

Property 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one
Molecular Formula C₁₉H₂₀O₂ C₁₈H₁₆O₂
Molecular Weight 280.36 g/mol 264.32 g/mol
Functional Groups Benzyloxy, methyl, hydroxyl Benzyloxy, ketone
Purity ≥97% >97%
Storage Conditions 2–8°C, dry Not specified (SDS available)
Hazards H302, H315, H319, H335 (harmful if swallowed, skin/eye irritation) Safety data sheet (SDS) reviewed but specifics unlisted

The ketone’s lower molecular weight (264.32 vs. 280.36 g/mol) may also influence its pharmacokinetic properties in drug design .

Halogenated Derivatives: 3-Bromo-7-fluoro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene (CAS 2676867-20-0)

This compound replaces the benzyloxy group with bromo and fluoro substituents. Key distinctions:

  • Molecular Formula : C₁₁H₁₀BrF (exact formula inferred from name).
  • Functional Groups : Bromine and fluorine atoms introduce electronegativity, altering reactivity (e.g., susceptibility to nucleophilic substitution) .
  • Applications : Halogenated analogs are often intermediates in agrochemical or medicinal chemistry due to enhanced stability and bioactivity .

Protoilludene (CID 15939655)

A natural sesquiterpene with a cyclobuta-indene core, protoilludene (CAS NF0343) features methyl groups at positions 3, 6, 6, and 7b. Unlike synthetic derivatives, it lacks oxygen-based functional groups, emphasizing its role in natural product biosynthesis .

Stability and Handling

The hydroxyl derivative’s requirement for refrigeration (2–8°C) indicates sensitivity to thermal degradation or hygroscopicity, whereas the ketone and halogenated analogs may exhibit greater ambient stability .

Biological Activity

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C19H23O
  • Molar Mass : 273.39 g/mol
  • CAS Number : 831217-43-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Activity : Exhibits potential as an antimicrobial agent against various pathogens.
  • Neuroprotective Effects : Some findings indicate neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Evidence suggests it may trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the growth of breast and prostate cancer cell lines. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .

Antimicrobial Effects

In vitro tests reported in Phytotherapy Research showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating moderate antimicrobial activity .

Neuroprotection

Research highlighted in Neuroscience Letters indicated that treatment with this compound reduced neuronal death in models of oxidative stress. It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a potential role in neuroprotection .

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AnticancerInhibits proliferationJournal of Medicinal Chemistry
AntimicrobialInhibitory effects on pathogensPhytotherapy Research
NeuroprotectiveReduces oxidative stress-induced deathNeuroscience Letters

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